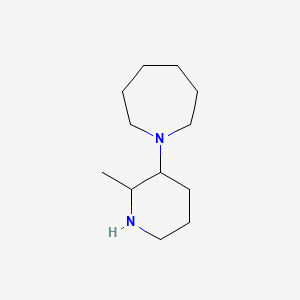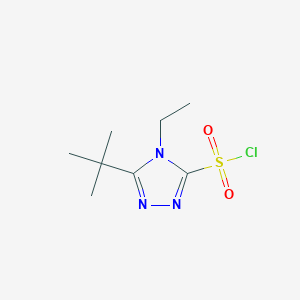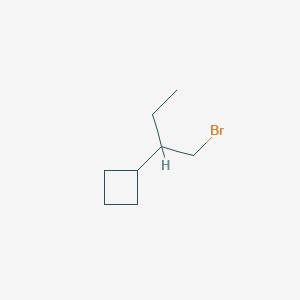
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is an organic compound that belongs to the class of cyclopropanes Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can be achieved through several methods:
Cyclopropanation Reaction: One common method involves the cyclopropanation of an appropriate alkene precursor using a bromomethylating agent. For example, the reaction of 1-pentene with dibromomethane in the presence of a strong base like sodium hydride can yield the desired compound.
Grignard Reaction: Another approach involves the use of a Grignard reagent. The reaction of cyclopropylmagnesium bromide with 3-pentanone followed by bromination can produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropylcarboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Cyclopropylmethanol, cyclopropylacetonitrile, or cyclopropylmethylamine.
Reduction: Cyclopropylmethane.
Oxidation: Cyclopropylcarboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring’s strain can also influence its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(pentan-3-YL)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(butan-2-YL)cyclopropane: Similar structure but with a butan-2-yl group instead of pentan-3-yl.
1-(Bromomethyl)-1-(hexan-4-YL)cyclopropane: Similar structure but with a hexan-4-yl group instead of pentan-3-yl.
Uniqueness
1-(Bromomethyl)-1-(pentan-3-YL)cyclopropane is unique due to the specific combination of the bromomethyl group and the pentan-3-yl group attached to the cyclopropane ring
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-pentan-3-ylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-8(4-2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
NBYUOPAHDXRZNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)

![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)

![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)





